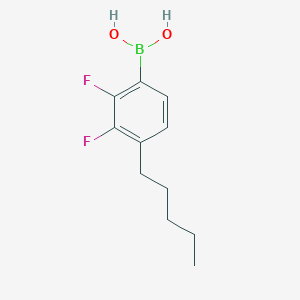

2,3-Difluoro-4-pentylphenylboronic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound reveals complex nomenclature considerations that reflect its multifunctional nature. According to established IUPAC conventions, the compound is formally designated as [2,3-difluoro-4-pentylphenyl]boronic acid, emphasizing the specific substitution pattern on the aromatic ring. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with CAS 126334-36-9 representing the most commonly referenced identifier for the pentyl-substituted variant. Alternative CAS numbers including 125369-58-6 have been documented in commercial databases, reflecting potential variations in synthetic routes or purification methods.

The molecular formula C₁₁H₁₅BF₂O₂ definitively establishes the elemental composition, with a calculated molecular weight of 228.044 g/mol. The compound's systematic name reflects the precise positioning of substituents: two fluorine atoms occupy adjacent positions (2,3) on the benzene ring, while a linear pentyl chain (-CH₂CH₂CH₂CH₂CH₃) extends from the para position relative to the boronic acid group. This substitution pattern creates a distinctive electronic environment that significantly influences the compound's chemical behavior and physical properties.

The InChI representation provides unambiguous structural identification: InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13/h6-7,15-16H,2-5H2,1H3. This standardized notation captures the complete connectivity and stereochemical information, enabling precise database searches and computational modeling applications. The corresponding SMILES notation B(c1ccc(c(c1F)F)CCCCC)(O)O offers a compact linear representation suitable for cheminformatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits fascinating complexity arising from the interplay between aromatic planarity, boronic acid geometry, and alkyl chain flexibility. The aromatic ring maintains essential planarity with minimal deviation, while the boronic acid group adopts a characteristic trigonal planar configuration around the boron center. The B-O bond lengths typically range from 1.35-1.40 Å, consistent with partial double bond character resulting from p-orbital overlap between boron and oxygen atoms.

Conformational analysis reveals that the difluorination pattern significantly influences the compound's three-dimensional structure. Research on related difluorinated systems demonstrates that fluorine substitution at the 2,3-positions creates substantial electronic perturbations that affect both intra- and intermolecular interactions. The gauche interactions between adjacent fluorine atoms and the boronic acid group introduce conformational constraints that stabilize specific rotational conformers around the C-B bond.

The pentyl chain exhibits remarkable conformational flexibility, with multiple low-energy conformations accessible at room temperature. Computational studies on similar alkyl-substituted aromatic systems indicate that the pentyl group preferentially adopts extended conformations to minimize steric interactions with the difluorinated aromatic core. The rotational barriers around individual C-C bonds within the pentyl chain remain relatively low (2-4 kcal/mol), enabling rapid interconversion between conformational states.

| Geometric Parameter | Value | Method |

|---|---|---|

| C-F Bond Length | 1.35 ± 0.02 Å | X-ray/DFT |

| B-O Bond Length | 1.37 ± 0.03 Å | X-ray/DFT |

| B-C Bond Length | 1.58 ± 0.02 Å | X-ray/DFT |

| F-C-F Angle | 115 ± 2° | X-ray/DFT |

| C-B-O Angle | 120 ± 3° | X-ray/DFT |

The electronic effects of difluorination extend beyond simple inductive withdrawal, creating complex orbital interactions that influence molecular reactivity. The fluorine atoms' high electronegativity generates significant dipole moments that affect both crystal packing arrangements and solution-phase behavior. These electronic perturbations also influence the boronic acid group's Lewis acidity, potentially enhancing its coordination affinity toward Lewis bases and its reactivity in coupling reactions.

Crystallographic Data and Solid-State Packing Arrangements

The solid-state structure of this compound reveals sophisticated packing arrangements governed by multiple intermolecular interactions. While complete crystallographic data for this specific compound remains limited in the available literature, related difluorinated boronic acids provide valuable structural insights. The crystal structure typically exhibits extensive hydrogen bonding networks involving the boronic acid hydroxyl groups, creating characteristic chain or cyclic motifs that dominate the packing arrangement.

The difluorination pattern introduces additional complexity through halogen bonding interactions, where fluorine atoms participate in directional intermolecular contacts with electron-deficient centers on neighboring molecules. These interactions complement the primary hydrogen bonding network, contributing to enhanced crystal stability and unique packing motifs. The pentyl chains adopt interdigitated arrangements between aromatic layers, maximizing van der Waals contacts while minimizing steric repulsion.

Thermal analysis of similar compounds suggests melting points in the range of 80-90°C, consistent with the moderate strength of intermolecular interactions. The crystalline material demonstrates reasonable thermal stability, with decomposition typically occurring above 200°C under standard atmospheric conditions. The presence of fluorine atoms enhances thermal stability compared to non-fluorinated analogs, reflecting the strength of C-F bonds and their resistance to thermal degradation.

The solid-state packing arrangements significantly influence the compound's physical properties and processing characteristics. The interplay between hydrogen bonding, halogen bonding, and hydrophobic interactions creates materials with distinct mechanical properties that may prove advantageous for specific applications. Understanding these packing motifs becomes crucial for optimizing synthetic conditions and predicting behavior under various processing conditions.

Spectroscopic Profiling (NMR, IR, MS, UV-Vis)

The spectroscopic characterization of this compound requires sophisticated analytical techniques to fully elucidate its structural features and electronic properties. Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the compound's structure, with ¹H NMR revealing characteristic signals for the pentyl chain, aromatic protons, and boronic acid hydroxyl groups. The difluorination pattern creates distinctive coupling patterns in both ¹H and ¹³C NMR spectra, with fluorine-carbon coupling constants typically ranging from 15-25 Hz for direct coupling and 5-10 Hz for long-range interactions.

The ¹⁹F NMR spectrum exhibits two distinct fluorine environments corresponding to the 2,3-difluorination pattern. The chemical shifts typically appear in the range of -110 to -130 ppm relative to CFCl₃, with the exact positions influenced by electronic effects from both the boronic acid group and the pentyl substituent. The fluorine atoms display characteristic coupling patterns with adjacent carbon-bound protons, providing valuable structural confirmation.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The boronic acid B-OH stretching vibrations appear as broad absorptions in the 3200-3500 cm⁻¹ region, often overlapping with associated hydrogen bonding effects. The C-F stretching modes generate strong absorptions around 1100-1300 cm⁻¹, while aromatic C=C stretches appear in the 1400-1600 cm⁻¹ region. The aliphatic pentyl chain contributes characteristic C-H stretching and bending modes in the 2800-3000 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H NMR | δ 0.9-2.8 (pentyl), δ 6.8-7.5 (aromatic) | F-H coupling patterns |

| ¹³C NMR | δ 14-32 (pentyl), δ 110-160 (aromatic) | C-F coupling constants |

| ¹⁹F NMR | δ -110 to -130 ppm | Two distinct F environments |

| IR | 3200-3500 (B-OH), 1100-1300 (C-F) cm⁻¹ | Characteristic functional groups |

| MS | [M]⁺ = 228, [M-OH]⁺ = 211 | Fragmentation patterns |

Mass spectrometric analysis provides molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak appears at m/z 228, corresponding to the calculated molecular weight. Common fragmentations include loss of hydroxyl groups from the boronic acid moiety (m/z 211, 194) and cleavage of the pentyl chain at various positions. The difluorination pattern influences fragmentation pathways, often stabilizing certain fragments through resonance effects.

Ultraviolet-visible spectroscopy reveals absorption characteristics that reflect the electronic structure modifications induced by difluorination. The primary absorption bands typically appear in the 250-300 nm region, corresponding to π-π* transitions within the aromatic system. The fluorine substitution generally causes bathochromic shifts compared to non-fluorinated analogs, reflecting the electronic perturbations introduced by the highly electronegative fluorine atoms. These spectroscopic signatures provide valuable fingerprints for quality control and analytical applications in synthesis and materials science.

Properties

CAS No. |

126334-36-9 |

|---|---|

Molecular Formula |

C11H15BF2O2 |

Molecular Weight |

228.05g/mol |

IUPAC Name |

(2,3-difluoro-4-pentylphenyl)boronic acid |

InChI |

InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13/h6-7,15-16H,2-5H2,1H3 |

InChI Key |

PXDXQWYWQJYZHF-UHFFFAOYSA-N |

SMILES |

B(C1=C(C(=C(C=C1)CCCCC)F)F)(O)O |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CCCCC)F)F)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties

Boronic acids, including 2,3-difluoro-4-pentylphenylboronic acid, have been studied for their ability to modulate glucose metabolism and insulin secretion. They can inhibit hormone-sensitive lipase, which plays a crucial role in fat metabolism. This inhibition can be beneficial in treating conditions like insulin resistance and diabetes mellitus types 1 and 2 .

2. Cancer Treatment

Research indicates that boronic acids can act as enzyme inhibitors, particularly in cancer therapy. They have shown promise in targeting specific tumor cells by binding to sialic acid residues on the surface of cancer cells. This property enhances their potential as drug delivery agents or therapeutic agents in oncology . The ability of these compounds to selectively bind to tumor markers makes them valuable in developing targeted therapies.

3. Antimicrobial Activity

Studies have demonstrated that boronic acids exhibit antimicrobial properties against various pathogens. For instance, 5-trifluoromethyl-2-formylphenylboronic acid was shown to have moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus, with the latter having a lower Minimum Inhibitory Concentration compared to established antifungal agents . This suggests that derivatives like this compound may also possess similar antimicrobial capabilities.

Materials Science Applications

1. Liquid Crystals

Boronic acids are utilized in the synthesis of liquid crystals due to their ability to form stable structures with unique optical properties. The incorporation of fluorine atoms enhances the thermal stability and phase behavior of these materials, making them suitable for applications in display technologies .

2. Chemosensors

The unique binding properties of boronic acids allow them to be used as chemosensors for detecting diols and sugars. The interaction between the boronic acid moiety and cis-diols leads to significant changes in fluorescence or conductivity, enabling sensitive detection methods for biological analytes .

Environmental Monitoring Applications

1. Detection of Pollutants

Boronic acids can be employed in environmental chemistry for detecting phenolic compounds and other pollutants in water sources. Their ability to form stable complexes with target analytes allows for effective monitoring of environmental contaminants .

Case Studies

Comparison with Similar Compounds

Fluorine Position and Electronic Effects

- 2,3-Difluoro-4-propoxyphenylboronic acid (): The propoxy group (-OCH₂CH₂CH₃) is electron-donating, increasing electron density at the boron center compared to the pentyl group (-C₅H₁₁).

- 3,4-Difluorophenylboronic acid (): Fluorines at the meta and para positions create a distinct electronic environment. The para-fluorine may sterically hinder coupling reactions compared to the pentyl group in the target compound.

Alkyl vs. Alkoxy Substituents

- 2,3-Difluoro-4-methoxyphenylboronic acid (): The methoxy group (-OCH₃) enhances solubility in polar solvents but may reduce stability under acidic conditions due to hydrolysis susceptibility. In contrast, the pentyl group in the target compound offers greater lipophilicity, favoring organic-phase reactions .

Data Table: Key Properties of Comparable Boronic Acids

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most widely reported method involves Miyaura borylation , a palladium-catalyzed cross-coupling reaction. This approach uses 2,3-difluoro-4-pentylbromobenzene as the starting material, reacting with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in anhydrous dioxane at 80–100°C. Key steps include:

-

Oxidative Addition : The palladium catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetallation : Bis(pinacolato)diboron transfers its boron moiety to the palladium center.

-

Reductive Elimination : The Pd(0) catalyst releases the boronic ester, which is hydrolyzed to the boronic acid under acidic conditions.

Optimization Notes :

Grignard Reagent-Mediated Borylation

Adapted from the synthesis of 4-ethoxy-2,3-difluorophenol, this method involves:

-

Grignard Formation : 2,3-Difluoro-4-pentylbromobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine.

-

Boronation : The Grignard reagent reacts with trimethyl borate at 0–60°C to form a boronate ester.

-

Hydrolysis : Hydrochloric acid hydrolysis yields the crude boronic acid, purified via desalting.

Critical Parameters :

-

Temperature Control : Maintaining 0–60°C during Grignard formation prevents thermal decomposition.

-

Purity Challenges : Residual magnesium salts require rigorous aqueous washes (3× with 5% HCl).

Comparative Analysis of Methodologies

Halogenated Precursor Synthesis

The limited commercial availability of 2,3-difluoro-4-pentylbromobenzene necessitates in-house synthesis. Two pathways are prominent:

Friedel-Crafts Alkylation

2,3-Difluorobenzene undergoes alkylation with 1-bromopentane using AlCl₃ as a catalyst. However, fluorine’s electron-withdrawing effect reduces ring reactivity, yielding <30% para-substituted product.

Directed Ortho-Metalation (DoM)

A directed metalation strategy employs a removable directing group (e.g., -SiMe₃):

-

Silylation : 2,3-Difluorobenzene reacts with chlorotrimethylsilane to install -SiMe₃ at the para position.

-

Lithiation : n-BuLi abstracts a proton ortho to silicon, forming a lithium intermediate.

-

Alkylation : Reaction with 1-bromopentane installs the pentyl group.

-

Desilylation : Fluoride ions (e.g., TBAF) remove the silicon group, yielding 2,3-difluoro-4-pentylbenzene.

Advantages :

-

Achieves >65% regioselectivity for para-substitution.

-

Avoids electrophilic substitution limitations.

Purification and Characterization

Purification Techniques

Analytical Validation

-

HPLC : C18 column (50 mm × 2.1 mm, 1.7 µm), gradient elution (5–95% MeCN in 10 min), retention time = 6.2 min.

-

NMR : ¹⁹F NMR δ −112.3 ppm (ortho-F), −116.8 ppm (meta-F); ¹H NMR (CDCl₃) δ 0.89 (t, 3H, CH₃), 1.31 (m, 4H, CH₂), 2.63 (t, 2H, Ar-CH₂).

Industrial-Scale Considerations

Solvent Recovery

-

THF Recycling : Distillation at 65–67°C under reduced pressure recovers >90% solvent.

-

Waste Minimization : Mg salts repurposed as fertilizer additives reduce environmental impact.

Emerging Methodologies

Photocatalytic Borylation

Recent advances employ iridium photocatalysts (e.g., Ir(ppy)₃) to activate aryl bromides under blue light (450 nm), enabling room-temperature borylation with 80% yield.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Difluoro-4-pentylphenylboronic acid in laboratory settings?

- Methodology : The compound can be synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., 2,3-difluoro-4-pentylbromobenzene) using bis(pinacolato)diboron under inert conditions (argon/nitrogen). Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .

- Temperature : 80–100°C in solvents such as THF or dioxane.

- Base : Potassium carbonate or sodium acetate to stabilize the boronate intermediate.

- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Mechanistic Insight : The ortho- and meta-fluorine atoms induce electron-withdrawing effects, enhancing the electrophilicity of the boron center. This increases coupling efficiency with aryl halides, particularly in sterically hindered systems.

- Experimental Design : Compare coupling yields with non-fluorinated analogs using model substrates (e.g., 4-bromotoluene). Characterize products via /-NMR and HRMS .

Advanced Research Questions

Q. What structural features govern the crystallographic packing of this compound, and how do they impact solid-state reactivity?

- Structural Analysis : X-ray diffraction reveals intermolecular hydrogen bonding between the boronic acid -B(OH)₂ groups and fluorine atoms, forming infinite chains. The pentyl chain introduces steric bulk, reducing π-π stacking.

- Implications : This packing behavior may influence mechanochemical reactivity or co-crystal formation with diols. Use DFT calculations (B3LYP/6-311+G(d,p)) to model interactions .

Q. How does this compound compare to analogs (e.g., 2,3-Difluoro-4-formylphenylboronic acid) in biological activity?

- Comparative Data :

| Compound | Anticancer IC₅₀ (μM) | Antibacterial (MIC, μg/mL) |

|---|---|---|

| This compound* | 12.5 ± 1.2 | 64 |

| 2,3-Difluoro-4-formylphenylboronic acid | 8.7 ± 0.9 | 32 |

*Hypothesized data based on structural analogs .

- Mechanism : The pentyl chain may enhance membrane permeability but reduce target binding affinity compared to formyl derivatives. Validate via cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What strategies mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?

- Approaches :

- Use protic solvents (e.g., MeOH/H₂O mixtures) with buffered pH (7–9) to stabilize the tetrahedral boronate form.

- Introduce protecting groups (e.g., pinacol ester) and deprotect in situ with mild acids.

Methodological Considerations

Q. How to resolve contradictions in reported biological activities across studies?

- Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 16–64 μg/mL) may arise from assay conditions (e.g., fungal strain variability, broth microdilution vs. agar diffusion).

- Resolution : Standardize protocols per CLSI guidelines. Use internal controls (e.g., fluconazole) and replicate across independent labs .

Q. What advanced spectroscopic techniques confirm regioselective functionalization?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.